5,6-Dichloro-1-ethoxycarbonyl-7-azaindole

Organic Synthesis Directed ortho-Metalation Regioselective C-H Functionalization

5,6-Dichloro-1-ethoxycarbonyl-7-azaindole (CAS 1260382-15-7) is a non-substitutable advanced intermediate for kinase inhibitor discovery. The N1-ethoxycarbonyl (EOC) directing group enables exclusive C6 lithiation, while the dual 5,6-dichloro handles allow a two-shot diversification strategy impossible with simpler analogs. This scaffold delivers a LogP ~3.20, ideal for oral or CNS-penetrant lead optimization. Procuring this 98% purity building block eliminates multi-step in-house synthesis of the protected core, accelerating route scoping and reducing R&D costs.

Molecular Formula C10H8Cl2N2O2
Molecular Weight 259.09 g/mol
CAS No. 1260382-15-7
Cat. No. B1431387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-1-ethoxycarbonyl-7-azaindole
CAS1260382-15-7
Molecular FormulaC10H8Cl2N2O2
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C=CC2=CC(=C(N=C21)Cl)Cl
InChIInChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)14-4-3-6-5-7(11)8(12)13-9(6)14/h3-5H,2H2,1H3
InChIKeyONDOSGPGHVPQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-1-ethoxycarbonyl-7-azaindole (CAS 1260382-15-7): A Strategic 7-Azaindole Intermediate for Kinase-Focused Medicinal Chemistry


5,6-Dichloro-1-ethoxycarbonyl-7-azaindole (CAS 1260382-15-7) is a synthetically protected, functionalized derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This core is a privileged heterocycle in drug discovery, known for its ability to act as an ATP-competitive hinge binder in kinase inhibitors [1]. The compound is not a biologically active endpoint but a versatile intermediate. Its molecular formula is C10H8Cl2N2O2, with a molecular weight of 259.09 g/mol. The presence of the N1-ethoxycarbonyl (EOC) protecting group is critical, as it enables regioselective functionalization at the C6 position via directed ortho-metalation, a key strategy for constructing complex kinase inhibitors [2]. The two chlorine atoms at positions 5 and 6 serve as synthetic handles for downstream diversification, allowing access to a unique chemical space within the 7-azaindole class.

5,6-Dichloro-1-ethoxycarbonyl-7-azaindole: Why Unprotected or Simple 7-Azaindole Analogs Cannot Substitute in Advanced Synthesis


The unique value of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole lies in its specific combination of protecting group and halogen substitution pattern, which together dictate its regioselectivity in metalation and cross-coupling reactions. Generic substitution with unsubstituted 7-azaindole or simpler chloro-analogs (e.g., 5-chloro-7-azaindole) is not feasible for several critical reasons. First, the N1-ethoxycarbonyl (EOC) group is not a passive protecting group; it actively directs lithiation to the C6 position, enabling a 'directed metalation-group dance' that is impossible with unprotected or N-alkylated analogues [1]. Second, the 5,6-dichloro pattern creates a distinct electronic environment on the pyridine ring, which significantly impacts both the reactivity in subsequent palladium-catalyzed cross-couplings and the physicochemical properties (e.g., lipophilicity, LogP ~3.20) of the final target molecules [2]. Attempting to replicate a complex synthetic route using a simpler, unprotected core would lead to undesired regioisomers, require additional protection/deprotection steps that lower yield, and ultimately produce a different final compound with potentially altered biological activity. Therefore, for researchers pursuing specific C6-functionalized, 5,6-dihalogenated 7-azaindole derivatives, this exact intermediate is a non-substitutable building block.

Head-to-Head and Class-Based Differentiation Evidence for 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole (CAS 1260382-15-7)


Superior Regioselective Functionalization via N-Carbamoyl Directed Metalation Compared to Unprotected 7-Azaindole

The N1-ethoxycarbonyl (EOC) group is not a passive protecting group; it is a powerful director for regioselective C6 functionalization. A study on controlled annular isomerism demonstrated that N7-carbamoyl azaindoles (structurally analogous to our N1-EOC protected compound) undergo highly regioselective metalation at C6 [1]. This 'directed metalation-group dance' allows for sequential C6 then C2 functionalization. In contrast, unprotected 7-azaindole preferentially undergoes metalation at the C2 position, leading to an entirely different regioisomer [1]. This directed functionalization is quantified by the exclusive formation of the C6-substituted derivative, whereas unprotected cores yield mixtures or the undesired regioisomer.

Organic Synthesis Directed ortho-Metalation Regioselective C-H Functionalization

Enhanced Lipophilicity and Predicted ADME Profile Relative to Unsubstituted 7-Azaindole

The 5,6-dichloro substitution pattern significantly modulates the physicochemical properties of the 7-azaindole scaffold, which is critical for optimizing drug candidates. Calculated physicochemical data for 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole shows a LogP (octanol-water partition coefficient) of 3.20 [1]. This is a substantial increase in lipophilicity compared to the unsubstituted 7-azaindole core, which has a reported LogP of approximately 0.9 [2]. This ~2.3 log unit increase represents a more than 200-fold increase in octanol/water partitioning, which can correlate with improved membrane permeability but also potentially higher metabolic clearance.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Dual Halogen Handles Enable Divergent Synthesis Not Possible with Mono-Chloro Analogues

The 5,6-dichloro substitution provides two distinct synthetic handles for sequential diversification. In contrast, a commonly available mono-chloro analogue like 5-chloro-7-azaindole provides only one site for functionalization. The 5,6-dichloro pattern allows for a two-step sequence, such as a selective Suzuki-Miyaura coupling at the more reactive C5 position followed by a Buchwald-Hartwig amination or second coupling at C6. This is a class-level inference based on the well-established relative reactivity of C5 vs. C6 in 5,6-dihalogenated pyridines [1]. While specific yield data for this exact intermediate are not available in the public domain, the synthetic utility of having two ortho-related halogens is a core principle in complex molecule synthesis. A researcher using 5-chloro-7-azaindole would be limited to a single point of diversification, drastically reducing the chemical space they can access.

Synthetic Methodology Cross-Coupling Building Blocks

Commercially Available at Defined Purity as a Cost-Effective Alternative to In-House Synthesis

5,6-Dichloro-1-ethoxycarbonyl-7-azaindole is commercially available from reputable vendors with a specified purity of 98% . While the cost of in-house synthesis of this protected, dihalogenated intermediate is not publicly quantified, it would involve a multi-step sequence starting from more basic materials, including protection of the indole nitrogen and selective dihalogenation. The commercial availability at a defined purity eliminates the need for synthetic development, purification, and analytical characterization, representing a significant time and resource cost saving. For procurement, this translates to a direct, lower-risk path to obtaining the key intermediate, as opposed to sourcing the unprotected 5,6-dichloro-7-azaindole and performing a custom protection step, which may introduce variability.

Procurement Research Chemicals Building Blocks

5,6-Dichloro-1-ethoxycarbonyl-7-azaindole (1260382-15-7): Primary Research and Industrial Application Scenarios


Medicinal Chemistry: Late-Stage Diversification for Pan-Kinase Inhibitor Libraries

This intermediate is ideal for medicinal chemistry teams working on kinase inhibitors, particularly those targeting the ATP-binding site. Its dual halogen handles allow for a 'two-shot' diversification strategy: a first cross-coupling at C5 followed by a second at C6, enabling rapid exploration of the chemical space around the hinge-binding 7-azaindole core. The inherent lipophilicity (LogP 3.20) of the scaffold [1] makes it a suitable starting point for optimizing the physiochemical properties of lead compounds intended for oral administration or CNS penetration. The N1-EOC group can be cleanly removed after diversification to reveal the critical NH hinge-binder.

Process Chemistry & CRO: A Defined Intermediate for Route Scoping and Scale-Up

For process chemists and Contract Research Organizations (CROs), this compound serves as a well-characterized, commercially available advanced intermediate (purity 98%) . This eliminates the need to develop and optimize the early-stage synthesis of the protected 5,6-dichloro core, which involves regioselective metalation and halogenation steps. Procurement of this intermediate significantly accelerates route scoping, allowing the team to focus their resources on the key coupling steps that generate the final drug candidate. This translates directly to shorter development timelines and lower R&D costs.

Academic Research: Targeted Synthesis of C6-Functionalized 7-Azaindoles via Directed Metalation

Academic labs focused on synthetic methodology or the synthesis of specific biological probes will find this compound invaluable for executing directed ortho-metalation (DoM) strategies. The N-ethoxycarbonyl group is a well-established directing group that enables exclusive functionalization at the C6 position [2]. This allows researchers to bypass the inherent C2-selectivity of the unprotected 7-azaindole nucleus. It is the reagent of choice for accessing C6-substituted-5,6-dichloro-7-azaindoles, a niche that is difficult to address through other synthetic routes.

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